Structural Topology Distinction: 4-Amino-Tetrahydrofuran vs. 2-Substituted Quinazoline α₁ Blockers
The target compound carries a tetrahydrofuran-2-ylmethylamine group at the quinazoline 4-position. Alfuzosin and terazosin carry their tetrahydrofuran-containing side chains at the quinazoline 2-position. This topological distinction is not cosmetic: in 2,4-diamino-6,7-dimethoxyquinazoline series, the 2-substituent governs α₁-adrenoceptor affinity (pKi 7.5–8.5) while the 4-substituent class has been explored for kinase inhibition, with certain 4-anilino analogs achieving CLK1 IC₅₀ of 1.5 μM and GSK-3α/β IC₅₀ of 3 μM [1][2].
| Evidence Dimension | Substitution position and associated target pharmacology |
|---|---|
| Target Compound Data | 4-position: tetrahydrofuran-2-ylmethylamine (CAS 477859-91-9, MW 289.33, C₁₅H₁₉N₃O₃) |
| Comparator Or Baseline | Alfuzosin (2-position N-methylaminopropyl-tetrahydrofuran-2-carboxamide, MW ~387); Terazosin (2-position 4-(tetrahydrofuran-2-carbonyl)piperazine, MW ~387) |
| Quantified Difference | Substitution at 4-position vs. 2-position; 4-substituted 6,7-dimethoxyquinazoline analogs demonstrate kinase inhibitory activity (CLK1 IC₅₀ 1.5 μM, GSK-3α/β IC₅₀ 3 μM) vs. 2-substituted analogs showing α₁ adrenoceptor affinity (pKi 7.5–8.5); molecular weight difference ~98 Da lower than alfuzosin/terazosin |
| Conditions | Structural comparison based on published IUPAC nomenclature and X-ray/crystallographic data; kinase inhibition from in vitro enzymatic assays on 4-anilinoquinazoline derivatives [1][2] |
Why This Matters
Procurement of the correct substitution isomer is critical: the 4-amino-tetrahydrofuran topology determines target engagement profile distinct from the 2-substituted clinical α₁ blockers, directly affecting experimental outcomes in SAR campaigns.
- [1] Kenny BA, Miller AM, Williamson IJ, et al. Br J Pharmacol. 1996;118(4):871–878. α₁ subtype binding affinities for prazosin, doxazosin, alfuzosin. View Source
- [2] Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Compound 3e: CLK1 IC₅₀ = 1.5 μM, GSK-3α/β IC₅₀ = 3 μM. 2014. View Source
